

# Spectroscopic Profile of Ethyl 2-Cyano-3-Oxobutanoate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 2-cyano-3-oxobutanoate*

Cat. No.: *B1194592*

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This technical guide provides a comprehensive overview of the available spectroscopic data for **ethyl 2-cyano-3-oxobutanoate** (CAS No. 634-55-9), a valuable intermediate in organic synthesis. The information presented herein is intended to support research and development activities by offering a consolidated resource of its spectral characteristics.

## Compound Information

- IUPAC Name: **ethyl 2-cyano-3-oxobutanoate**<sup>[1][2]</sup>
- Synonyms: Ethyl 2-cyanoacetoacetate, Ethyl alpha-cyanoacetoacetate<sup>[1][2][3]</sup>
- CAS Number: 634-55-9<sup>[1][2][3]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>9</sub>NO<sub>3</sub><sup>[1][2][3]</sup>
- Molecular Weight: 155.15 g/mol <sup>[1][2]</sup>

## Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **ethyl 2-cyano-3-oxobutanoate**. It is important to note that this compound exists in a keto-enol tautomerism, which can influence its spectral features.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Experimental  $^1\text{H}$  NMR data for **ethyl 2-cyano-3-oxobutanoate** was not readily available in the public domain at the time of this review.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Experimental  $^{13}\text{C}$  NMR data for **ethyl 2-cyano-3-oxobutanoate** was not readily available in the public domain at the time of this review.

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	

Table 3: Infrared (IR) Spectroscopy Data

The following characteristic absorption bands have been reported for **ethyl 2-cyano-3-oxobutanoate**. The vapor phase IR spectrum is available through public databases such as SpectraBase.[2]

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
~2250	$\text{C}\equiv\text{N}$ (Nitrile) stretch
~1740	$\text{C}=\text{O}$ (Ester) stretch
~1720	$\text{C}=\text{O}$ (Ketone) stretch
~1250	$\text{C}-\text{O}$ (Ester) stretch

Table 4: Mass Spectrometry (MS) Data

Mass spectral data for **ethyl 2-cyano-3-oxobutanoate** is available through the NIST Mass Spectrometry Data Center.[\[2\]](#) The data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Interpretation
155	$[\text{M}]^+$ (Molecular ion)
110	$[\text{M} - \text{OCH}_2\text{CH}_3]^+$
85	$[\text{M} - \text{C}\equiv\text{N} - \text{CH}_3\text{CO}]^+$
68	$[\text{M} - \text{COOCH}_2\text{CH}_3 - \text{CH}_3]^+$
43	$[\text{CH}_3\text{CO}]^+$

## Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **ethyl 2-cyano-3-oxobutanoate** (typically 5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- **$^1\text{H}$  NMR Acquisition:** A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of  $^{13}\text{C}$  and longer relaxation times, a greater

number of scans and a longer relaxation delay (e.g., 2-10 seconds) are typically required compared to  $^1\text{H}$  NMR.

- Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard. For  $^1\text{H}$  NMR, the signals are integrated to determine the relative proton ratios.

### 3.2 Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: A drop of liquid **ethyl 2-cyano-3-oxobutanoate** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - Solution: A concentrated solution of the compound is prepared in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorbance in the regions of interest. The solution is then placed in a liquid IR cell.
  - Attenuated Total Reflectance (ATR): A small amount of the liquid sample is placed directly onto the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

### 3.3 Mass Spectrometry (MS)

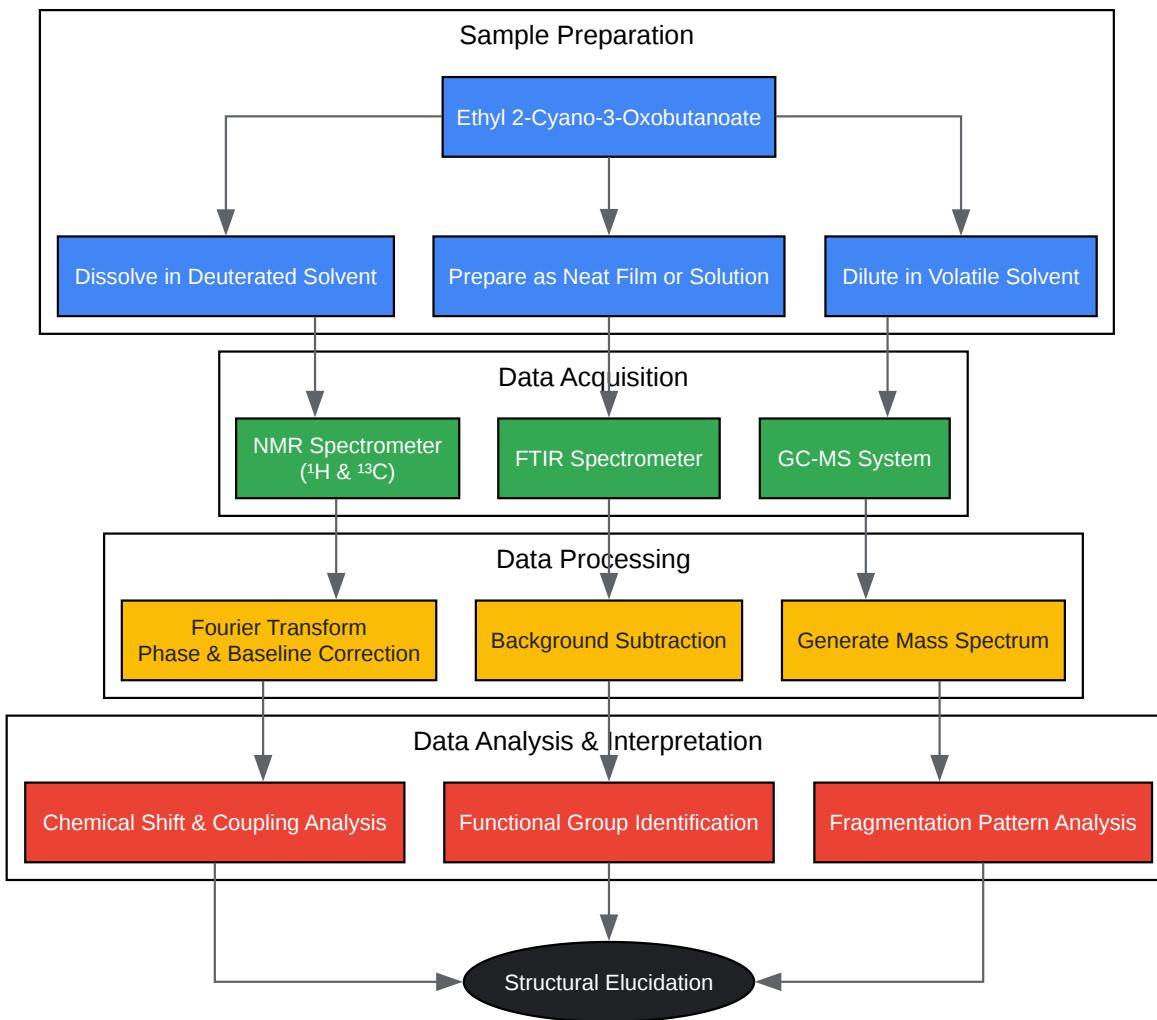
- Sample Introduction: For a volatile compound like **ethyl 2-cyano-3-oxobutanoate**, Gas Chromatography (GC) is a common method for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer. Direct infusion via a syringe pump can also be used.

- Ionization: Electron Ionization (EI) is a standard technique for small molecules. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or other detector records the abundance of each ion.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **ethyl 2-cyano-3-oxobutanoate**.

## Spectroscopic Analysis Workflow for Ethyl 2-Cyano-3-Oxobutanoate

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## References

- 1. CAS RN 634-55-9 | Fisher Scientific [fishersci.com]
- 2. Ethyl 2-cyanoacetoacetate | C7H9NO3 | CID 136455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 2-CYANOACETOACETATE | 634-55-9 [chemicalbook.com]
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